Aflatoxin B1

概要

説明

アフラトキシンB1は、Aspergillus flavusおよびAspergillus parasiticusなどのカビによって生成される強力なマイコトキシンです。 これは、最も毒性のあるアフラトキシンとされており、ヒトの肝細胞癌に高度に関連しています 。 アフラトキシンB1は、ピーナッツ、綿実粕、トウモロコシ、その他の穀物、および動物飼料など、さまざまな食品に共通の汚染物質です 。 これは、発がん性、変異原性、奇形原性、および免疫抑制特性で知られています .

準備方法

合成ルートと反応条件: アフラトキシンB1は、高温や高湿度などの好適な条件下でAspergillus種によって自然に合成されます 。 生合成には、酢酸ユニットから始まり、アフラトキシンB1を生成するためにさまざまな酵素修飾を受けるポリケチド構造を形成する複雑な経路が含まれます .

工業的生産方法: アフラトキシンB1の工業的生産は、その毒性のために通常は行われません。 食品や飼料におけるその検出と定量は重要です。 薄層クロマトグラフィー、高速液体クロマトグラフィー、質量分析法、および酵素結合免疫吸着アッセイなどの方法が、この目的のために一般的に使用されています .

化学反応の分析

Metabolic Activation and DNA Adduction

AFB₁ requires metabolic activation to exert genotoxicity. Cytochrome P450 enzymes oxidize AFB₁ to the highly reactive AFB₁-8,9-exo-epoxide , which intercalates into DNA and forms covalent adducts with guanine residues .

Key Reaction Steps:

-

Epoxidation : Conversion of AFB₁ to AFB₁-8,9-exo-epoxide via cytochrome P450 3A4 .

-

DNA Adduction : The exo-epoxide reacts with the N7 atom of guanine via an S<sub>N</sub>2 mechanism, forming 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-AFB₁ (AFB₁-N7-Gua) .

-

Hydrolysis : The epoxide hydrolyzes rapidly in water (rate: 0.6 s⁻¹ at 25°C) but reacts faster with DNA (35 s⁻¹) .

DNA Interaction Parameters:

| Parameter | Value | Source |

|---|---|---|

| DNA binding affinity (K<sub>d</sub>) | 1.4 mM monomer equivalents | |

| Adduct formation rate | 35 s⁻¹ | |

| Hydrolysis acceleration | 0.23 s⁻¹ (pH 6.2 with DNA) |

Degradation Pathways

AFB₁ undergoes enzymatic, microbial, and physical degradation, reducing its bioavailability and toxicity.

Enzymatic Degradation

-

Lignolytic phenoloxidase from Trametes hirsuta degrades 77.9% of AFB₁ without requiring H<sub>2</sub>O<sub>2</sub> .

-

Aspergillus niger RAF106 intracellular extracts degrade 83.64% of AFB₁ in 72 hours .

Ultrasound Degradation

Power ultrasound (80 min exposure) degrades 85.1% of AFB₁ via radical-mediated pathways :

-

Primary pathway : H- and OH- radicals disrupt the C8=C9 double bond in the furan ring.

-

Secondary pathway : H<sub>2</sub>O<sub>2</sub> oxidizes the lactone ring and methoxy group.

Degradation Products from Ultrasound :

| Product Formula | m/z | Structural Modification |

|---|---|---|

| C₁₆H₁₁O₆ | 299.0546 | Loss of CH₃ from methoxy group |

| C₁₆H₁₃O₇ | 317.0652 | Hydration of C8=C9 double bond |

| C₁₅H₁₁O₅ | 271.0598 | Methanol loss from lactone ring |

Computational Insights

Density functional theory (DFT) and molecular docking reveal:

-

Bond reactivity : The C2–C3 bond (bond order: 1.84) is critical for epoxidation and hydroxylation .

-

Atomic charges : C3 in AFB₁ carries a charge of −0.20, shifting to near-zero in AFB₁-epoxide .

-

DNA interaction : AFB₁-epoxide intercalates preferentially into DNA grooves, stabilized by π-π stacking .

Key Computational Findings :

| Property | AFB₁ | AFB₁-Epoxide |

|---|---|---|

| C2–C3 bond order | 1.84 | 1.12 |

| HOMO (eV) | −6.2 | −5.8 |

| LUMO (eV) | −1.9 | −2.3 |

Toxicological Implications

-

Mutagenicity : The AGG→AGT transversion in codon 249 of the TP53 gene is a hallmark of AFB₁-induced hepatocellular carcinoma .

-

Synergy with HBV : AFB₁ adducts synergize with hepatitis B virus to accelerate liver carcinogenesis .

Remediation Strategies

| Method | Efficiency | Mechanism | Reference |

|---|---|---|---|

| Microbial enzymes | 77.9–83.6% | Oxidative cleavage of AFB₁ | |

| Ultrasound | 85.1% | Radical-mediated degradation | |

| Clay adsorption | N/A | AFB₁ sequestration via ion exchange |

This synthesis integrates mechanistic data, degradation pathways, and computational models to elucidate AFB₁'s reactivity, providing a foundation for detoxification strategies.

科学的研究の応用

Health Risk Assessment

Toxicological Studies

AFB1 is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Studies have demonstrated its mutagenic properties and its association with liver cancer, particularly in regions where dietary exposure is prevalent. For instance, a systematic review highlighted that AFB1 exposure is linked to growth impairment in children, showing negative associations with weight-for-age (WAZ) and height-for-age (HAZ) z-scores . This underscores the importance of monitoring AFB1 levels in food products to mitigate health risks.

Case Study: AFB1 and Liver Injury

A recent case study utilized network toxicology and molecular docking to explore AFB1's hepatotoxicity. The study identified 156 potential targets associated with liver injury from AFB1 exposure, refining these to 23 core targets involved in cancer-related pathways . Such insights are critical for developing therapeutic strategies against AFB1-induced toxicity.

Food Safety and Regulation

Contamination Monitoring

AFB1 contamination poses a significant risk in agricultural products such as grains, nuts, and seeds. Regular monitoring using high-performance liquid chromatography (HPLC) has been employed to assess AFB1 levels in food samples. For example, a study on imported hazelnuts reported analytical methods for detecting AFB1 at low concentrations, emphasizing the need for stringent food safety regulations .

Mitigation Strategies

Research has focused on various strategies to reduce AFB1 contamination in food supplies. Biocontrol agents like Trametes versicolor have been engineered to degrade AFB1 while simultaneously producing ethanol from contaminated substrates . This dual approach not only addresses contamination but also provides an alternative energy source.

Environmental Applications

Bioremediation Techniques

The application of microorganisms for bioremediation of AFB1-contaminated environments has gained traction. Certain fungal strains have shown promise in degrading AFB1 effectively. For instance, studies indicate that specific strains can reduce AFB1 levels in contaminated agricultural products through enzymatic activity .

Computational Chemistry Applications

In Silico Studies

Computational methods have been employed to understand the chemical behavior of AFB1 and its interactions with biological systems. Various studies utilize molecular docking and dynamics simulations to predict how AFB1 interacts with cellular targets, aiding in the design of inhibitors or detoxifying agents . These computational approaches complement experimental research by providing insights into molecular mechanisms underlying AFB1 toxicity.

Public Health Implications

Nutritional Impact

AFB1 exposure has been linked to malnutrition and stunted growth in children, highlighting its broader implications for public health policies. The meta-analysis indicates that children exposed to higher levels of AFB1 are at increased risk for underweight and stunting . This necessitates public health interventions focusing on reducing dietary exposure to this mycotoxin.

作用機序

アフラトキシンB1は、主にアフラトキシンB1-8,9-エポキシドの形成を介して毒性効果を発揮し、DNAやタンパク質に結合して変異や細胞損傷を引き起こします 。 このエポキシド形は、肝臓のシトクロムP450酵素によって生成されます 。 アフラトキシンB1-8,9-エポキシドのDNAへの結合は、付加体の形成につながり、これは変異を引き起こし、最終的には癌につながる可能性があります 。 さらに、酸化ストレスと活性酸素種の生成がその毒性効果に寄与します .

6. 類似の化合物との比較

アフラトキシンB1は、アフラトキシンとして知られる構造的に関連する化合物のグループの一部です。 注目すべきその他のアフラトキシンには以下が含まれます。

アフラトキシンB2: アフラトキシンB1よりも毒性が低いですが、依然として健康上の大きなリスクをもたらします.

アフラトキシンG1およびG2: Aspergillus parasiticusによって生成され、毒性がありますが、アフラトキシンB1ほど強力ではありません.

アフラトキシンM1およびM2: 牛乳や乳製品に見られるアフラトキシンB1およびB2の代謝産物.

アフラトキシンB1の独自性: アフラトキシンB1は、最も強力で普及しているアフラトキシンであり、研究と規制の努力の主な焦点となっています 。 その高い毒性と食品や飼料における広範な発生は、効果的な検出と軽減戦略の必要性を浮き彫りにしています .

類似化合物との比較

Aflatoxin B1 is part of a group of structurally related compounds known as aflatoxins. Other notable aflatoxins include:

Aflatoxin B2: Less toxic than this compound but still poses significant health risks.

Aflatoxin G1 and G2: Produced by Aspergillus parasiticus and also toxic, though less potent than this compound.

Aflatoxin M1 and M2: Metabolites of this compound and B2 found in milk and dairy products.

Uniqueness of this compound: this compound is the most potent and prevalent aflatoxin, making it a primary focus of research and regulatory efforts . Its high toxicity and widespread occurrence in food and feed highlight the need for effective detection and mitigation strategies .

生物活性

Aflatoxin B1 (AFB1) is a potent mycotoxin produced by certain molds, primarily Aspergillus flavus and Aspergillus parasiticus. It is recognized for its significant biological activity, particularly its carcinogenic properties. This article explores the biological activity of AFB1, including its mechanisms of action, effects on cellular processes, and implications for human and animal health.

AFB1 exerts its biological effects through several mechanisms, primarily involving metabolic activation and interaction with cellular macromolecules. Upon ingestion, AFB1 is metabolized by cytochrome P450 enzymes, notably CYP1A2 and CYP3A4, leading to the formation of highly reactive epoxides. These metabolites can bind to DNA, resulting in mutagenic changes that contribute to carcinogenesis .

Key Metabolic Pathways:

- Activation: AFB1 is converted into AFB1-exo-8,9-epoxide by CYP3A4 and both exo- and endo-8,9-epoxide by CYP1A2.

- Detoxification: Hydroxylation pathways produce less toxic metabolites such as Aflatoxin M1 (AFM1) and Aflatoxin Q1 (AFQ1) .

Biological Effects

The biological effects of AFB1 are dose-dependent and exhibit a non-linear relationship. At low concentrations, AFB1 can stimulate cellular activity, while at higher concentrations, it induces cell death. Research using Vero cells demonstrated that exposure to 1 μM AFB1 resulted in increased cellular viability and metabolic activity, whereas higher concentrations (5 μM and above) significantly decreased these parameters .

Table 1: Biological Activity of AFB1 at Different Concentrations

| Concentration (μM) | Cellular Activity (MTT Assay) | Fluorescent Intensity (GFP Assay) |

|---|---|---|

| 0 | Baseline | Baseline |

| 1 | Increased | Increased |

| 5 | Decreased | Decreased |

| 10 | Decreased | Decreased |

| 20 | Significant Decrease | Significant Decrease |

Case Studies

Several case studies have highlighted the impact of AFB1 exposure in various contexts:

- Animal Studies: In a study involving ducklings, the LD50 for AFB1 was determined to be approximately 20 μg per bird. Symptoms included liver damage and mortality within 24 hours .

- Human Health Implications: Epidemiological studies have linked dietary exposure to AFB1 with increased liver cancer rates in populations consuming contaminated foods. The International Agency for Research on Cancer (IARC) classified AFB1 as a Group 1 carcinogen .

Epigenetic Changes Induced by AFB1

AFB1 exposure has been shown to induce significant epigenetic modifications. Research indicates that it can cause hypermethylation of tumor suppressor genes and hypomethylation of transposable elements in human hepatocyte cells. This dysregulation contributes to the initiation of carcinogenesis .

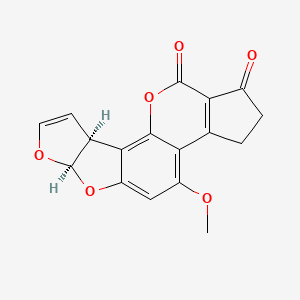

特性

IUPAC Name |

(3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3/t8-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIQSTLJSLGHID-WNWIJWBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020035, DTXSID00873175 | |

| Record name | Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aflatoxin b-1 appears as colorless to pale yellow crystals or white powder. Exhibits blue fluorescence. (NTP, 1992), Solid; Exhibits blue fluorescence; [Merck Index] Colorless to pale yellow or white solid; [CAMEO] Faintly yellow powder; [MSDSonline], Solid | |

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aflatoxin B1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aflatoxin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanism of Action |

The potent hepatocarcinogenic fungal constituent aflatoxin B1, requires metabolic activation to yield its biological effects & is covalently bound to hepatic macromolecules in the rat., With the 4 principal aflatoxins tested, the order of inhibitory effect on RNA polymerase II was: B1 greater than G1 greater than B2, G2., The suspect human hepatocarcinogen aflatoxin B1 (AFB1) is a well-known potent initiator of hepatic tumors in rainbow trout (Oncorhynchus mykiss). Both hepatocellular carcinomas and mixed hepatocellular/cholangiocellular carcinomas are induced by AFB1 in trout, with the mixed form predominating. Previously two c-ras genes were isolated from trout liver cDNA, and in the present study DNA was analyzed from 14 AFB1-induced trout liver tumors for point mutations in exon 1 of both genes. Using the polymerase chain reaction and oligonucleotide hybridization methods, a high proportion (10/14) of the AFB1 initiated tumor DNAs showed evidence of activating point mutations in the trout c-Ki-ras gene. Of the 10 mutant ras genotypes, seven were codon 12 GGA - GTA transversions, two were codon 13 GGT - GTT transversions, and one was a codon 12 GGA - AGA transition. Nucleotide sequence analysis of cloned polymerase chain reation products from four of these tumor DNAS provided definitive evidence for two codon 12 GGA - GTA mutations, one codon 12 GGA - AGA mutation, and one codon 13 GGT - GTT mutation, in complete agreement with the oligonucleotide hybridization results. No mutations were detected in exon 1 of a second trout ras gene also expressed in liver, nor in DNA from control livers. This is the first report of experimentally induced ras gene point mutations in a lower vertebrates fish model. The results indicates that the hepatocarcinogen AFB1 induces c-Ki-ras gene mutations in trout similar to those in rat liver tumors., Aflatoxin B1 has been suggested as a causative agent for a G to T mutation at codon 249 in the p53 gene in human hepatocellular carcinomas from southern Africa and Qidong in China. To test this hypothesis, nine tumors induced by aflatoxin B1 in nonhuman primates were analyzed for mutations in the p53 gene. These included four hepatocellular carcinomas, two cholangiocarcinomas, a spindle cell carcinoma of the bile duct, a hemangioendothelial sarcoma of the liver, and an osteogenic sarcoma of the tibia. None of the tumors showed changes at the third position of codon 249 by cleavage analysis of the HaeIII enzyme site at codon 249. A point mutation was identified in one hepatocellular carcinoma at the second position of codon 175 (G to T transversion) by sequencing analysis of the four conserved domains (II to V) in the p53 gene. These data suggest that mutations in the p53 gene are not necessary in aflatoxin B1 induced hepatocarcinogenesis in nonhuman primates. The occurrence of mutation in codon 249 of the p53 gene in selective samples of human hepatocellular cancers may indicate involvement of environmental carcinogens other than aflatoxin B1 or that hepatitis B virus-related hepatitis is a prerequisite for aflatoxin B1 induction of G to T transversion in codon 249., For more Mechanism of Action (Complete) data for AFLATOXIN B1 (11 total), please visit the HSDB record page. | |

| Record name | AFLATOXIN B1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals ... exhibits blue fluorescence | |

CAS No. |

1162-65-8, 10279-73-9 | |

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aflatoxin B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aflatoxin B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AFLATOXIN B1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6aα,9aα-tetrahydro-4-methoxycyclopenta[c]furo[2',3':4,5]furo[2,3-h]chromene-1,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFLATOXIN B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N2N2Y55MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AFLATOXIN B1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aflatoxin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

514 to 516 °F (NTP, 1992), 268 °C | |

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AFLATOXIN B1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。